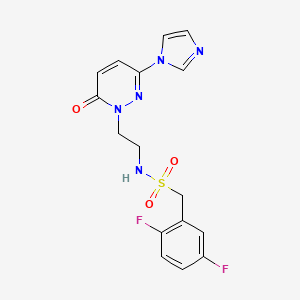

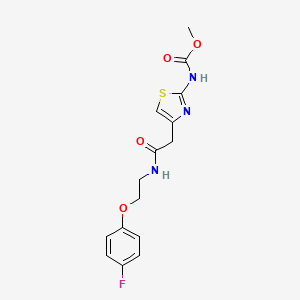

![molecular formula C22H20N4O2 B3012690 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide CAS No. 862810-68-2](/img/structure/B3012690.png)

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide is a derivative of imidazo[1,2-a]pyrimidine, a heterocyclic aromatic organic compound. Imidazo[1,2-a]pyrimidines are known for their diverse biological activities, including anticancer properties, as demonstrated by related compounds in the literature . The specific compound is not directly mentioned in the provided papers, but its analysis can be inferred from the synthesis, structure, and biological activity of similar compounds.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyrimidine derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a chlorothieno[3,2-d]pyrimidin-4-yl derivative involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, which was prepared through a series of reactions including condensation with urea, chlorination, and further condensation . Another example is the construction of benzo[4,5]imidazo[1,2-a]pyrimidines through a one-pot, three-component cascade reaction using N,N-dimethylformamide as a one-carbon source . These methods highlight the complexity and creativity in synthesizing imidazo[1,2-a]pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives is characterized by the presence of a fused imidazole and pyrimidine ring system. The crystal structure of a related compound was determined to belong to the tetragonal system, with specific bond lengths and angles that can be optimized using density functional theory (DFT) . The molecular electrostatic potential (MEP) surface map can also be investigated to understand the electronic properties of these molecules .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives can participate in various chemical reactions due to their reactive sites. The presence of amino groups, methoxy substituents, and other functional groups allows for further chemical modifications, which can be used to tailor the compounds for specific biological activities or to improve their physicochemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The fluorescent properties of some derivatives have been investigated, with quantum yields and absorption/emission maxima reported, indicating potential applications in optical materials or as fluorescent probes . The biological activity of these compounds, such as their inotropic effects, is also a significant aspect of their chemical properties, as it relates to their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Radiolabeled Angiotensin II Antagonists for Imaging

Compounds similar to the query chemical have been developed as radiolabeled, nonpeptide angiotensin II antagonists useful for imaging angiotensin II, AT1 receptors. For instance, [11C]L-159,884 and [11C]L-162,574 are potent and selective ligands for the AT1 receptor, prepared through C-11 methylation, showcasing the utility in medical imaging and diagnostic applications (Hamill et al., 1996).

Structural Analysis

Imidazo[1,2-a]pyridine derivatives have been analyzed for their structural properties, including crystal structure and Hirshfeld surface analysis. Such studies provide insights into the molecular conformation and potential interactions of these compounds, contributing to the design of new materials or drugs (Dhanalakshmi et al., 2018).

Optical Properties and Material Science

Imidazo[1,5-a]pyridine derivatives have been synthesized and their optical properties analyzed. These compounds show significant Stokes' shift ranges and quantum yields, making them suitable for use in luminescent materials. Such materials have applications in low-cost lighting and display technologies (Volpi et al., 2017).

Antineoplastic Potential

Selenylated imidazo[1,2-a]pyridines have been designed and synthesized with promising activity against breast cancer cells. These compounds inhibit cell proliferation and induce apoptosis, demonstrating potential therapeutic applications in cancer chemotherapy (Almeida et al., 2018).

Chemical Detoxification

Selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine have been synthesized and applied for chemical detoxification of HgCl2. This research highlights the potential use of such compounds in environmental cleanup and treatment of mercury-induced toxicity (Sharma et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-14-9-15(2)11-17(10-14)21(27)24-18-12-16(5-6-20(18)28-3)19-13-26-8-4-7-23-22(26)25-19/h4-13H,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQNXTCXXUFIAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-Chloropyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B3012612.png)

![1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B3012613.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3012614.png)

![N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B3012617.png)

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3012619.png)

![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B3012622.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)

![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)